2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
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Overview
Description
2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is a heterocyclic compound that features a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Imidazo-Pyridine Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyridine core. This can be achieved through a condensation reaction between a pyridine derivative and an imidazole derivative under acidic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation, using tert-butyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group or the imidazo-pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds have a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is unique due to the presence of the tert-butyl group and the carboxylic acid moiety, which may confer specific steric and electronic properties that influence its biological activity and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9;/h7-8H,4-6H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQAMUPDDXMUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2CCCC(C2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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